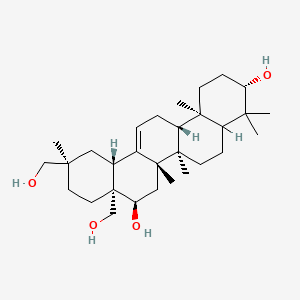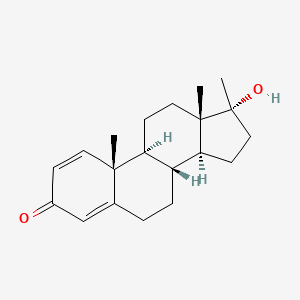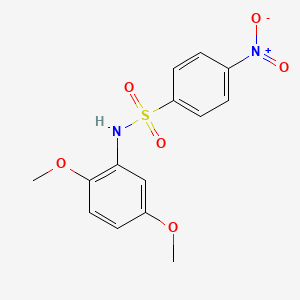
N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative of nitrobenzene and is commonly used as a hapten to induce immune responses in laboratory animals. DNBS has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its applications in various research fields.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide acts as a hapten by binding to proteins in the body and inducing an immune response. It is believed that this compound binds to proteins in the intestinal mucosa, leading to the activation of T cells and the production of pro-inflammatory cytokines. This immune response can lead to the development of colitis, which is commonly used as a model for studying inflammatory bowel disease.
Biochemical and Physiological Effects:
This compound has been shown to induce inflammation in the intestinal mucosa, leading to the development of colitis. It has also been shown to activate T cells and stimulate the production of pro-inflammatory cytokines. In addition, this compound has been shown to induce oxidative stress and DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to induce a strong immune response, making it a useful tool for studying the mechanisms of autoimmune diseases. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce oxidative stress and DNA damage in cells. In addition, the use of this compound in animal experiments raises ethical concerns, as it can cause significant discomfort and distress to the animals.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new hapten molecules that can induce immune responses without causing toxicity or ethical concerns. Another area of interest is the investigation of the role of this compound in the development of other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly its effects on oxidative stress and DNA damage in cells.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide has been widely used in scientific research as a hapten to induce immune responses in laboratory animals. It is commonly used to study the mechanisms of inflammatory bowel disease, as well as to investigate the role of T cells in autoimmune diseases. This compound has also been used to study the effects of environmental pollutants on the immune system.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-11-5-8-14(22-2)13(9-11)15-23(19,20)12-6-3-10(4-7-12)16(17)18/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULAOYRJHZVXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





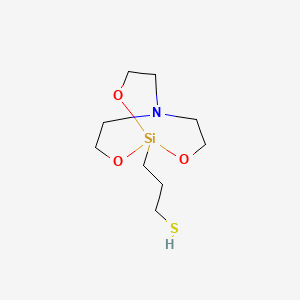



![7-Chloro-2h-benzo[e][1,3]oxazine-2,4(3h)-dione](/img/structure/B3342729.png)
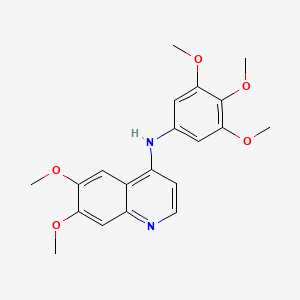
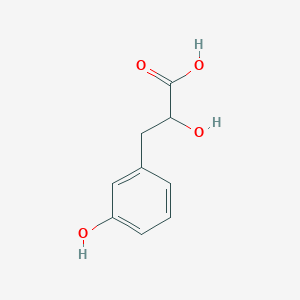
![4'-(Aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B3342744.png)

